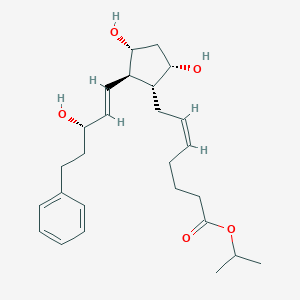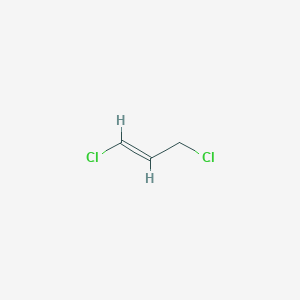
2-(2-Methylphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)azepane (2MPA) is a chemical compound belonging to the class of heterocyclic compounds, with the molecular formula C10H14N2. It is a colorless liquid with a faint odor. 2MPA has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications : Azepane-based compounds like 2-(2-Methylphenyl)azepane exhibit a broad range of pharmacological properties due to their structural diversity. Such compounds have been instrumental in discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval and are used to treat various diseases. Recent developments in azepane-based compounds have shown promising applications in treating cancer, tuberculosis, Alzheimer's, and microbial infections. They also function as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs among others. Structure-activity relationship (SAR) and molecular docking studies play a crucial role in identifying potent bioactive compounds, guiding the design and development of new, less toxic, and more effective azepane-based drugs (Zha et al., 2019).
Synthesis and Biological Properties : The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, azepane, and azepinone have been extensively studied. These compounds have significant pharmacological and therapeutic implications. The literature indicates various methods for ring expansion from five or six-membered compounds, leading to the synthesis of various derivatives. However, more exploration is needed in the biological aspect, suggesting that N-containing seven-membered heterocycles like azepane still offer vast potential for research and application in medicine and pharmacology (Kaur et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNCGKWGANWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)




![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
